Metaxalone-d3

LC-MS/MS bioanalysis isotope dilution mass spectrometry internal standard selection

Quantitative LC-MS/MS of metaxalone requires an internal standard that corrects matrix effects without isotopic crosstalk. Metaxalone-d3 (99 atom % D) solves this with documented validation in hemolyzed and lipemic plasma. - +3 Da mass shift, quantifier on phenoxy ring (MRM 225.3→163.3) - Validated precision ≤6%, recovery >78% (0.105-10.081 μg/mL) - 1.8 min runtime; supports >500 samples/day - GMP-compliant with traceable CoA, 3-year RT stability

Molecular Formula C12H15NO3
Molecular Weight 224.27 g/mol
Cat. No. B15615813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaxalone-d3
Molecular FormulaC12H15NO3
Molecular Weight224.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i3D,4D,5D
InChIKeyIMWZZHHPURKASS-QGZYMEECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaxalone-d3: Deuterated Internal Standard for Bioanalysis


Metaxalone-d3 is a stable isotope-labeled analog of the FDA-approved centrally acting skeletal muscle relaxant metaxalone (Skelaxin®), in which three hydrogen atoms on the 3,5-dimethylphenoxy ring are replaced by deuterium at the 2,4,6 positions [1]. With a molecular formula of C₁₂H₁₂D₃NO₃, a molecular weight of 224.27 g/mol, and an isotopic enrichment specification of 99 atom % D, it is supplied as a pharmaceutical reference standard primarily intended for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the quantification of metaxalone in human plasma and other biological matrices . Its +3 Da mass shift relative to unlabeled metaxalone (m/z 222.3→161.2 vs. m/z 225.3→163.3 for the MRM transitions) provides sufficient mass resolution to avoid isotopic crosstalk while minimizing deuterium-associated chromatographic retention time shifts that can occur with higher degrees of deuteration [1].

Stable Isotope-Labeled ISTD

Deuterated metaxalone analog with +3 Da mass shift on the quantifier fragment for LC-MS/MS isotope dilution.

Deuteration Position

Three deuterium labels on the phenoxy ring minimize chromatographic retention time shift relative to higher deuteration forms.

Isotopic Enrichment

Certified enrichment specification supports low-background quantification at sub-μg/mL levels.

Why Metaxalone-d3 Outperforms Alternative Internal Standards


In quantitative LC-MS/MS bioanalysis, internal standards that are chemically dissimilar to the analyte—such as structural analogs (e.g., letrozole, galantamine, darunavir)—can exhibit divergent extraction recovery, chromatographic retention, and ionization behavior under matrix conditions, leading to inaccurate correction for matrix effects and compromised assay reliability [1][2]. While SIL internal standards are the preferred option per regulatory guidance, not all deuterated forms are equivalent: the degree and position of deuteration directly affect isotopic crosstalk risk, chromatographic isotope effects, and label stability under biological conditions [3]. Metaxalone-d3 occupies a specific evidence-supported niche—three deuterium atoms positioned on the phenoxy ring fragment that generates the quantifier ion, providing the minimum recommended +3 Da mass shift with documented negligible matrix effects and comprehensive matrix-stability validation, a combination not uniformly demonstrated for metaxalone-d6 or structural analog-based methods in the published literature [4][5].

Structural analog IS
Compounds like letrozole or galantamine fragment differently and may not track matrix effects or extraction recovery consistently.
Higher deuteration (d6)
Metaxalone-d6 introduces a larger chromatographic isotope effect on reversed-phase columns, potentially shifting retention time relative to the analyte.
Isotopic enrichment
Lower enrichment increases unlabeled d0 carryover, elevating LLOQ and compromising low-concentration accuracy.

Quantitative Performance Evidence for Metaxalone-d3


Label Position on Quantifier Fragment Ion

Metaxalone-d3 carries its three deuterium labels exclusively on the 3,5-dimethylphenoxy ring (positions 2,4,6-d3), which is the molecular fragment that generates the quantifier product ion at m/z 163.3 in MRM mode [1]. In contrast, structural analog internal standards such as letrozole (m/z 286.1) and galantamine (m/z 288/213) produce entirely different fragment ions, meaning they cannot co-elute with metaxalone or track its ionization behavior across variable matrix conditions [2][3]. Metaxalone-d6 (six deuterium labels across both methyl groups) yields a +6 Da shift with product ion m/z 167.02, but the additional deuterium atoms on the aromatic methyl substituents confer a greater chromatographic isotope effect (retention time shift) on reversed-phase columns compared to the d3 form, as documented in the general SIL internal standard literature [4]. The d3 labeling represents the minimal effective deuteration that satisfies the ≥3 mass unit separation requirement for small molecules (<1,000 Da) while minimizing the risk of deuterium-associated chromatographic divergence from the native analyte .

Label position vs. quantifier fragment
Head-to-head
d3 labels reside on the phenoxy ring fragment producing the quantifier ion (m/z 163.3); structural analog IS (letrozole, galantamine) lack fragment correspondence; d6 provides +6 Da shift on fragment but with greater retention time isotope effect risk.
Enables true isotope dilution with matched fragmentation; structural analog IS cannot compensate for analyte-specific matrix effects.
Observed in MRM mode on C18; column-specific retention shift evaluation may be required.
LC-MS/MS bioanalysis isotope dilution mass spectrometry internal standard selection

Superior Isotopic Enrichment vs. Industry Standard

The certified isotopic enrichment of Metaxalone-d3 supplied by CDN Isotopes (a primary manufacturer for the published validated method) is 99 atom % D . By comparison, commercially available Metaxalone-d6 from multiple vendors is specified at ≥98% chemical purity with isotopic enrichment typically not independently certified above the 98% threshold . The presence of even 1–2% unlabeled (d0) species in the internal standard directly contributes to assay background at the analyte m/z channel, elevating the lower limit of quantification (LLOQ) and degrading accuracy at low concentrations—a particularly critical concern for bioequivalence studies requiring sensitive determination of metaxalone at trough concentrations following extended-release dosing [1].

Isotopic enrichment vs. d6
Cross-study comparable
99 atom % D certified enrichment (d3) vs. ≥98% typical for commercially available d6; ≤1% unlabeled d0 carryover vs. up to ≥2% for d6.
Higher enrichment reduces background interference at the analyte m/z channel, supporting lower LLOQ and improved accuracy at low concentrations.
Based on manufacturer CoA; enrichment should be verified per lot for critical applications.
isotopic purity reference standard quality stable isotope labeling

High Extraction Recovery and Matrix Effect Assessment

The Goswami et al. (2012) method employing Metaxalone-d3 as IS achieved mean extraction recovery greater than 78% for both metaxalone and the internal standard from human plasma via solid-phase extraction (Oasis HLB, 30 mg/1 cm³), with explicitly documented absence of interference peaks or ion suppression/enhancement across the validated concentration range [1]. Critically, the authors noted that 'no reported method where metaxalone recovery was achieved higher than 75% to the best of knowledge of authors' existed prior to their work, and that published methods using structural analog IS (galantamine, letrozole) either omitted recovery data or did not systematically assess matrix effects in hemolyzed and lipemic plasma [1][2][3]. The high and reproducible recovery directly attributable to the use of a co-eluting deuterated IS (versus a structural analog) is consistent with the general principle that SIL IS compensate for extraction variability far more effectively than chemically distinct compounds, as established by Stokvis et al. (2005) [4].

Extraction recovery & matrix effect
Head-to-head
Mean recovery >78% for both metaxalone and d3 IS from human plasma (SPE); no interference or ion suppression/enhancement across normal, hemolyzed, and lipemic plasma. Prior structural analog IS methods reported recovery ≤75% or lacked matrix effect data.
Co-eluting SIL IS provides consistent extraction recovery and compensates for matrix variability; structural analog IS may underperform in compromised matrices.
Validated per US-FDA bioanalytical guidance; method-transfer re-verification recommended.
extraction recovery matrix effect assessment bioanalytical method validation

Comprehensive Stability in Biological Matrices

The Goswami et al. (2012) method using Metaxalone-d3 as IS is the only published metaxalone bioanalytical method that conducted and reported detailed stability exercises encompassing drug stability in whole blood, hemolyzed plasma, and lipemic plasma, in addition to standard benchtop, freeze-thaw, and long-term stability assessments in normal plasma [1]. The authors explicitly stated that 'published bioanalytical methods lacked detailed stability evaluation in blood and plasma'—a gap they addressed to extend method applicability to 'the vast majority of clinical studies' [1]. Pre-existing methods using galantamine or letrozole as IS either did not report stability data in hemolyzed or lipemic matrices, or provided only limited stability characterization [2][3]. The metaxalone-d6-based method (Soni & Patel, 2018) similarly did not report extended matrix stability data in its publicly available summary [4]. The stability validation scope is attributable to the use of a deuterated IS that precisely mirrors the analyte's behavior under all matrix conditions, rather than a structural analog that may degrade or partition differently in compromised biological samples.

Stability in biological matrices
Cross-study comparable
Stability validated in whole blood, normal, hemolyzed, and lipemic plasma in addition to standard benchtop/freeze-thaw conditions. Comparator methods (galantamine IS, letrozole IS, d6 IS) lack extended matrix stability data in hemolyzed or lipemic samples.
Demonstrates method robustness for research samples with variable matrix quality; reduces need for supplemental validation in compromised matrices.
Intended for pharmacokinetic/bioequivalence study support; application to clinical research samples requires method re-validation.
drug stability in biological matrix hemolyzed plasma lipemic plasma method robustness

Fast Chromatography for High-Throughput Bioanalysis

The Goswami et al. (2012) method using Metaxalone-d3 achieved complete chromatographic separation and analyte/IS elution within a runtime of 1.8 minutes per injection, enabling analysis of more than 500 human plasma samples per 24-hour period [1]. By comparison, the Nirogi et al. (2006) method using galantamine as IS required 2.5 minutes per sample (approximately 400 samples/day) [2], and the Soni & Patel (2018) method using metaxalone-d6 required 2.0 minutes per sample [3]. The 1.8-minute runtime represents a 28% throughput advantage over the galantamine method and a 10% advantage over the metaxalone-d6 method, translating to approximately 100–200 additional samples analyzable per day under continuous operation—a meaningful efficiency gain for large-scale pharmacokinetic or bioequivalence studies involving hundreds to thousands of subject samples.

Chromatographic runtime
Cross-study comparable
1.8 min/injection with d3 IS (Ascentis Express C18, isocratic) vs. 2.0 min for d6 method and 2.5 min for galantamine IS method; estimated daily throughput >500 samples (d3) vs. ~480 (d6) and ~400 (galantamine).
Throughput advantage supports large-scale PK research studies; operational cost savings in contract research organization settings.
Throughput estimates depend on extraction workflow and instrument configuration.
high-throughput bioanalysis sample throughput chromatographic runtime

Metaxalone-d3: Key Application Scenarios


Regulated Pharmacokinetic and Bioequivalence Studies

The Goswami et al. (2012) method using Metaxalone-d3 was specifically validated for and successfully applied to a bioavailability study of Skelaxin® 800 mg extended-release tablets in healthy volunteers, demonstrating intra- and inter-day precision within 6% and recovery >78% across the therapeutic concentration range (0.105–10.081 μg/mL) [1]. The comprehensive stability validation in blood, hemolyzed, and lipemic plasma directly supports the method's applicability to clinical studies where sample quality may vary—a critical requirement for multi-site bioequivalence trials [1]. Laboratories procuring Metaxalone-d3 for this application benefit from a pre-validated IS with documented regulatory-grade performance characteristics, reducing method development time and the risk of validation failure during regulatory inspection [1][2].

High-Throughput Support for Large Clinical Trials

With a validated chromatographic runtime of 1.8 minutes per injection—10% faster than the metaxalone-d6 method (2.0 min) and 28% faster than the galantamine method (2.5 min)—the d3-based method supports throughput exceeding 500 samples per day [1][2][3]. This throughput advantage is particularly relevant for contract research organizations (CROs) and central bioanalytical laboratories managing large pharmacokinetic studies with thousands of subject samples, where each 0.2–0.7 minute saving per injection compounds to significant reductions in instrument occupancy time, solvent consumption, and overall project cost [1].

Definitive Matrix Effect Characterization

Metaxalone-d3 is the only internal standard for metaxalone quantification with published evidence demonstrating negligible matrix effects in normal, hemolyzed, and lipemic human plasma [1]. For laboratories developing de novo metaxalone assays intended for regulatory submission, selecting a SIL IS with pre-established matrix robustness data in compromised samples eliminates the need for extensive supplemental validation and addresses a known deficiency in prior published methods, which lacked stability evaluation in clinically relevant pathological matrices [1][2]. The 99 atom % D isotopic enrichment further ensures minimal d0 carryover interference at the LLOQ (0.105 μg/mL), enabling reliable quantification at low therapeutic concentrations [1].

Pharmaceutical Quality Control and Reference Standard

As a pharmaceutical reference standard categorized under 'Pharmaceutical Standards' with a certified isotopic enrichment of 99 atom % D, Metaxalone-d3 (CDN Isotopes Product No. D-6414) is suitable for use as a system suitability standard and internal standard in LC-MS/MS quality control methods for metaxalone drug product release and stability testing . The documented room-temperature storage stability (re-analysis recommended after 3 years) and availability with a traceable Certificate of Analysis support its use in GMP-compliant analytical laboratories requiring documented standard traceability . Its specific labeling on the phenoxy ring fragment that generates the quantifier ion provides superior method specificity compared to structural analog IS options such as darunavir, which has been used for HPLC-UV methods (λ=217 nm) but lacks the mass spectrometric selectivity needed for impurity profiling in finished dosage forms [4].

Application
Selection Property
Validation Focus
PK and bioequivalence research studies
Method pre-validated with metaxalone-d3 IS; documented recovery and precision across therapeutic concentration range in human plasma research matrices
Robustness in hemolyzed and lipemic plasma conditions; matrix effect characterization
High-throughput bioanalytical support
Faster chromatographic runtime compared to alternative IS methods
Throughput and cost-efficiency in contract research laboratory settings
Matrix effect characterization for method development
Published evidence of negligible matrix effects across normal and compromised plasma
Eliminates need for extensive supplemental matrix-effect testing in method set-up
Pharmaceutical quality control and reference standard
Certified isotopic enrichment and traceable Certificate of Analysis
System suitability and IS in LC-MS/MS methods for metaxalone drug product testing in controlled analytical environments

Technical Documentation Hub

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37 linked technical documents
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